

Application Note: Quantification of Myristoylcarnitine by Mass Spectrometry

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Compound of Interest

Compound Name: Myristoylcarnitine

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Introduction

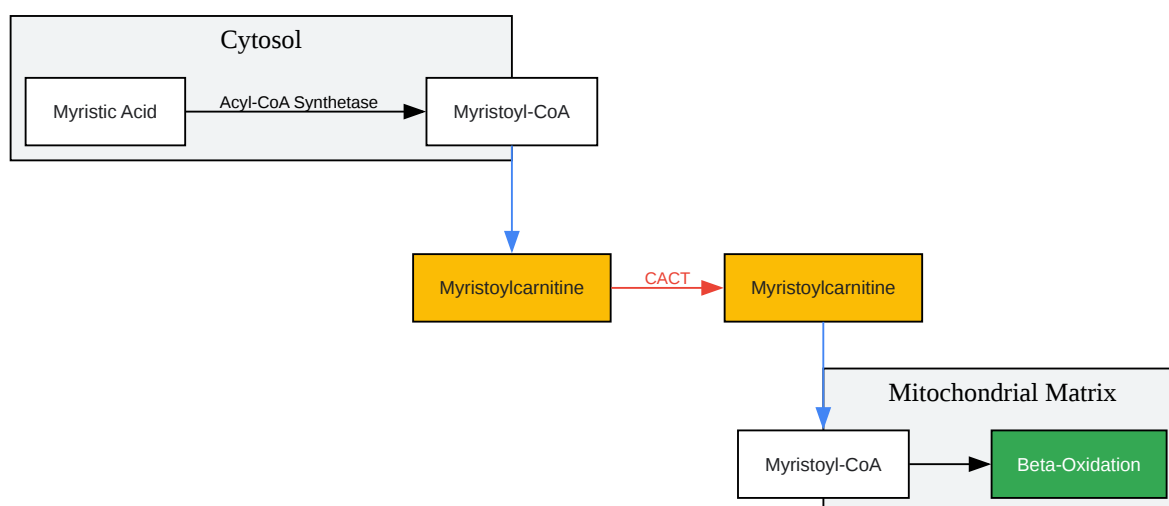
Myristoylcarnitine (C14), an acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The accurate quantification of **myristoylcarnitine** in biological matrices such as plasma, serum, and tissues is essential for the diagnosis and monitoring of inherited metabolic disorders, including fatty acid oxidation defects.[1][2][3] Furthermore, alterations in **myristoylcarnitine** levels have been implicated as potential biomarkers in complex diseases like the metabolic syndrome.[4][5] This application note provides detailed protocols for the quantification of **myristoylcarnitine** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6]

The methodologies described herein are designed to deliver robust and reliable quantification, addressing challenges such as the separation of isomeric species and the low endogenous concentrations of certain acylcarnitines.[4]

Signaling Pathway Context: Fatty Acid Beta-Oxidation

Myristoylcarnitine is a key metabolite in the transport of myristic acid (a 14-carbon fatty acid) into the mitochondrial matrix, a prerequisite for its breakdown via beta-oxidation to produce

energy. The pathway illustrates the conversion of Myristoyl-CoA to **Myristoylcarnitine** by Carnitine Palmitoyltransferase I (CPT1), its transport across the mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT), and its conversion back to Myristoyl-CoA by Carnitine Palmitoyltransferase II (CPT2) for subsequent entry into the beta-oxidation spiral.



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Caption: Mitochondrial import of myristic acid.

Experimental Protocols

Two primary approaches for the quantification of **myristoylcarnitine** are presented: a direct infusion method and a more specific liquid chromatography-based method. The LC-MS/MS method is generally preferred for its ability to separate **myristoylcarnitine** from isobaric interferences.^[4]

Protocol 1: Direct Infusion Tandem Mass Spectrometry (Flow Injection Analysis)

This high-throughput method is often used in newborn screening and provides a rapid profile of various acylcarnitines.[7]

1. Sample Preparation (Butylation)

- To 100 µL of plasma or serum, add an internal standard solution containing a known concentration of deuterated **myristoylcarnitine** (e.g., d3-myristoylcarnitine).
- Add 300 µL of methanol to precipitate proteins.[8]
- Vortex for 10 seconds and incubate at room temperature for 10 minutes.[8]
- Centrifuge at 4000 rpm for 10 minutes.[8]
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 50 µL of butanolic HCl (3 M).
- Incubate at 65°C for 15 minutes to form butyl esters.[3]
- Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for injection.

2. Mass Spectrometry Conditions

- Instrumentation: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Precursor ion scan of m/z 85.[4]
- Flow Rate: 10-20 µL/min.
- Collision Gas: Argon.

Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides enhanced specificity and is capable of separating isomeric acylcarnitines.[4][9]

1. Sample Preparation (Protein Precipitation)

- To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards, including d3-**myristoylcarnitine**. [4]
- Vortex thoroughly to ensure protein precipitation.
- Centrifuge the samples at high speed (e.g., 16,000 x g) for 5 minutes. [9]
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the solvent to dryness using a vacuum concentrator or nitrogen stream. [4]
- Reconstitute the residue in a suitable volume of the initial mobile phase.

2. UHPLC Conditions

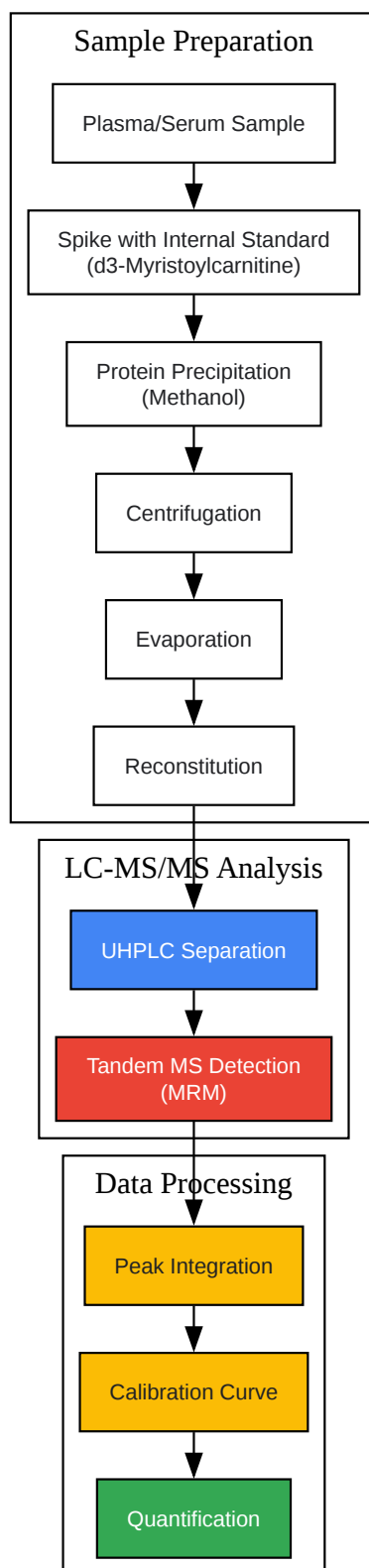
- Column: A reversed-phase column such as a C8 or C18 (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is commonly used. [4] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also effective. [6][10]
- Mobile Phase A: 0.1% formic acid in water. [8] Some methods may include ammonium acetate and heptafluorobutyric acid (HFBA) as ion-pairing agents. [4][11]
- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. [4][8]
- Flow Rate: 0.3-0.5 mL/min.
- Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then increased to elute **myristoylcarnitine** and other acylcarnitines.
- Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

- Instrumentation: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Source Temperature: 500-600°C.[5]
- Ion Spray Voltage: ~5500 V.[4]
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for **Myristoylcarnitine**: The specific precursor-to-product ion transition for **myristoylcarnitine** should be optimized. A common product ion for acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.[4]
- MRM Transition for Internal Standard: A corresponding transition for the deuterated internal standard (e.g., d3-**myristoylcarnitine**) must also be monitored.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of **myristoylcarnitine** by LC-MS/MS.



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Caption: LC-MS/MS quantification workflow.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of acylcarnitines, including **myristoylcarnitine**. The values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance Characteristics

Parameter	Typical Value	Reference
Linearity (r^2)	> 0.99	[12]
Lower Limit of Quantification (LLOQ)	0.05 - 10 $\mu\text{mol/L}$	[11]
Intra-day Precision (%CV)	< 15%	[11]
Inter-day Precision (%CV)	< 18%	[11]
Accuracy (% Recovery)	84 - 116%	[11]

Table 2: Example MRM Transitions for Acylcarnitine Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Myristoylcarnitine (C14)	372.3	85.1
d3-Myristoylcarnitine	375.3	85.1
Acetylcarnitine (C2)	204.1	145.1
Propionylcarnitine (C3)	218.1	85.1
Octanoylcarnitine (C8)	288.2	85.1
Palmitoylcarnitine (C16)	400.4	85.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and adduction state (e.g., $[\text{M}+\text{H}]^+$). It is crucial to optimize these transitions on the specific mass spectrometer being used.

Conclusion

The LC-MS/MS methods outlined in this application note provide a robust and reliable framework for the accurate quantification of **myristoylcarnitine** in biological samples. The use of stable isotope-labeled internal standards and chromatographic separation is critical for achieving high-quality data.[9][11] These protocols can be adapted for various research and clinical applications, from newborn screening for metabolic disorders to biomarker discovery in complex diseases.

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